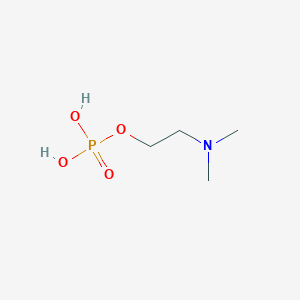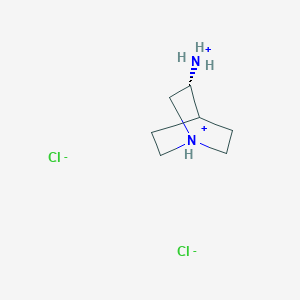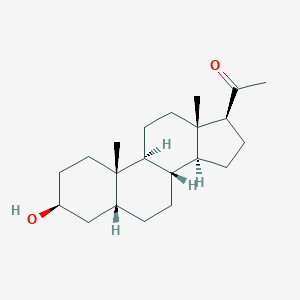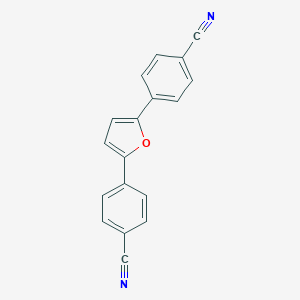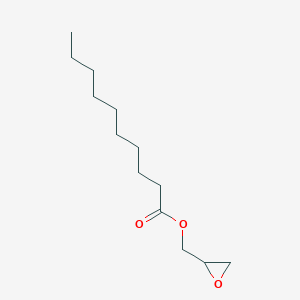
(Oxiran-2-yl)methyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl decanoate is a chemical compound that belongs to the class of epoxides. It is an important intermediate in the synthesis of various organic compounds. The compound can be synthesized using different methods, and it has been studied for its scientific research applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (Oxiran-2-yl)methyl decanoate involves the reaction of epichlorohydrin with decanoic acid in the presence of a base to form (oxiran-2-yl)methyl decanoate.
Starting Materials
Epichlorohydrin, Decanoic acid, Base (e.g. sodium hydroxide)
Reaction
1. Dissolve decanoic acid in a solvent such as dichloromethane., 2. Add base to the solution and stir., 3. Slowly add epichlorohydrin to the solution while stirring., 4. Continue stirring the solution for several hours., 5. Separate the organic layer and wash with water., 6. Dry the organic layer with anhydrous sodium sulfate., 7. Evaporate the solvent to obtain (oxiran-2-yl)methyl decanoate as a colorless liquid.
Mechanism Of Action
(Oxiran-2-yl)methyl decanoate acts as an epoxide, which means it can react with various nucleophiles such as water, alcohols, and amines. The compound can also undergo ring-opening reactions, which make it useful in the synthesis of various organic compounds. The mechanism of action of (Oxiran-2-yl)methyl decanoate depends on the specific application and the compound it is reacting with.
Biochemical And Physiological Effects
(Oxiran-2-yl)methyl decanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin irritant and can cause respiratory problems if inhaled. The compound is also toxic to aquatic organisms and can cause environmental damage if released into water bodies.
Advantages And Limitations For Lab Experiments
(Oxiran-2-yl)methyl decanoate has several advantages for lab experiments. It is a versatile intermediate that can be used in the synthesis of various organic compounds. The compound is also relatively easy to synthesize and is commercially available. However, the compound is toxic and can pose a health hazard if not handled properly. It is also not suitable for experiments that involve living organisms due to its toxic nature.
Future Directions
For the study of (Oxiran-2-yl)methyl decanoate include the development of new synthesis methods, the study of its biochemical and physiological effects, and its potential as a drug candidate or as a precursor for the synthesis of novel organic compounds.
Scientific Research Applications
(Oxiran-2-yl)methyl decanoate has been studied for its scientific research applications. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been used in the synthesis of drugs such as antihistamines, anti-inflammatory agents, and anticancer agents. It has also been used in the synthesis of agrochemicals such as insecticides and herbicides.
properties
IUPAC Name |
oxiran-2-ylmethyl decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIESPTFIVNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564506 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Oxiran-2-yl)methyl decanoate | |
CAS RN |
26411-50-7 |
Source


|
| Record name | (Oxiran-2-yl)methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



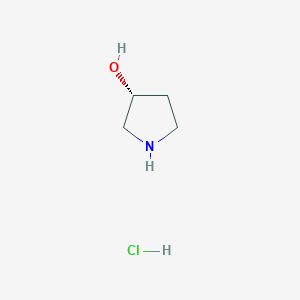
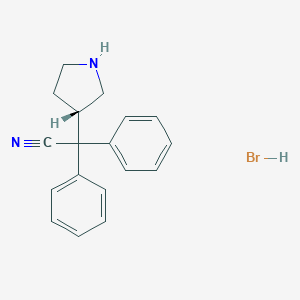

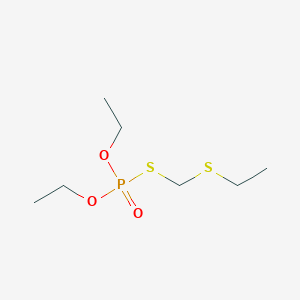
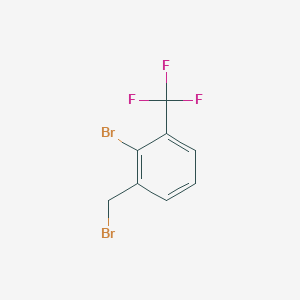
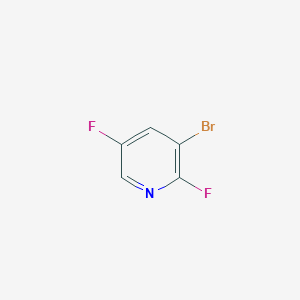
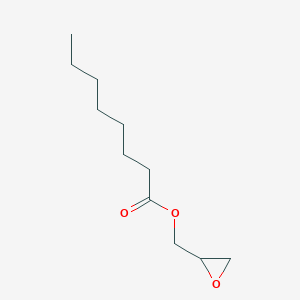
![1,7-Diazaspiro[3.5]nonan-2-one](/img/structure/B113853.png)
